22-Hydroxy Mifepristone-d6

Drug metabolism CYP3A4 inhibition Drug-drug interaction

As the primary deuterated internal standard for 22-Hydroxy Mifepristone (RU 42698), this d6-labeled analog enables accurate LC-MS/MS quantification in bioanalytical and pharmacokinetic studies. Its distinct CYP3A4 inactivation profile and 48% GR relative binding affinity preclude substitution with parent mifepristone or other SPRMs. Supplied with full characterization data for regulatory-compliant method validation and ANDA impurity profiling.

Molecular Formula C29H35NO3
Molecular Weight 445.6 g/mol
Cat. No. B7826077
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name22-Hydroxy Mifepristone-d6
Molecular FormulaC29H35NO3
Molecular Weight445.6 g/mol
Structural Identifiers
SMILESCC12CC(C3=C4CCC(=O)C=C4CCC3C1CCC2(C#CCO)O)C5=CC=C(C=C5)N(C)C
InChIInChI=1S/C29H35NO3/c1-28-18-25(19-5-8-21(9-6-19)30(2)3)27-23-12-10-22(32)17-20(23)7-11-24(27)26(28)13-15-29(28,33)14-4-16-31/h5-6,8-9,17,24-26,31,33H,7,10-13,15-16,18H2,1-3H3/t24-,25+,26?,28-,29?/m0/s1
InChIKeyULLTWLWXPJPTQG-WSECJPGYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 10 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Hydroxy Mifepristone (RU 42698) Reference Standard: Active Metabolite of Mifepristone for Analytical Method Development and Pharmacological Research


Hydroxy mifepristone (also designated 22-hydroxy mifepristone or RU 42698) is the primary hydroxylated active metabolite of the synthetic steroidal antiprogestin mifepristone (RU 486) [1]. Formally named (8S,11R,13S)-11-[4-(dimethylamino)phenyl]-17-hydroxy-17-(3-hydroxyprop-1-ynyl)-13-methyl-1,2,6,7,8,11,12,14,15,16-decahydrocyclopenta[a]phenanthren-3-one with CAS 105012-15-5 and molecular formula C29H35NO3 (MW 445.6 g/mol) [2], this compound is generated via CYP3A4-mediated terminal hydroxylation of the 17α-propynyl side chain of the parent drug and retains both anti-progestational and anti-glucocorticoid pharmacological activities . As a fully characterized metabolite, it serves as an essential analytical reference standard for bioanalytical method validation, pharmacokinetic studies, and impurity profiling in mifepristone pharmaceutical development [3].

Why Hydroxy Mifepristone (RU 42698) Cannot Be Substituted with Generic Mifepristone or Other SPRMs in Analytical and Research Applications


Substitution of hydroxy mifepristone with the parent compound mifepristone or alternative selective progesterone receptor modulators (SPRMs) such as ulipristal acetate or onapristone introduces unacceptable variability in critical research and analytical contexts. Hydroxy mifepristone possesses a distinct CYP3A4-mediated inactivation profile and altered receptor binding characteristics compared to the parent drug, while its presence as a major circulating metabolite (detected at mean concentrations of 176.9 ng/mL in human plasma) necessitates its use as a discrete analytical reference standard for bioanalytical method validation and pharmacokinetic modeling [1]. Furthermore, regulatory requirements for Abbreviated New Drug Applications (ANDAs) mandate the use of fully characterized metabolite reference standards rather than parent compound surrogates for impurity profiling and stability-indicating method development [2]. The differential anti-glucocorticoid activity between this metabolite and other SPRMs (ulipristal acetate shows lower glucocorticoid receptor binding affinity with EC50 of 15.4 nM versus hydroxy mifepristone's 48% relative binding affinity to human GR) precludes cross-class substitution in mechanistic pharmacology studies .

Quantitative Differentiation of Hydroxy Mifepristone (RU 42698) Versus Mifepristone and Other SPRM Comparators


CYP3A4 Inhibition: Reduced Mechanism-Based Inactivation Versus Mifepristone

Mifepristone demonstrates potent, mechanism-based inactivation of CYP3A4 with an IC50 of approximately 3.5 µM following NADPH-dependent preincubation, causing up to 87% inhibition of midazolam 1'-hydroxylation [1]. In contrast, hydroxy mifepristone, as the terminal hydroxylation product of the 17α-propynyl side chain, exhibits reduced capacity for mechanism-based CYP3A4 inactivation compared to the parent compound [2]. This differential CYP3A4 inhibition profile between mifepristone and its hydroxylated metabolite is critical for studies investigating metabolism-dependent drug-drug interactions.

Drug metabolism CYP3A4 inhibition Drug-drug interaction Pharmacokinetics

Anti-glucocorticoid Activity: Higher GR Binding Affinity Relative to Ulipristal Acetate

Hydroxy mifepristone demonstrates a relative binding affinity (RBA) of 48% to the human glucocorticoid receptor (GR) , indicating substantial anti-glucocorticoid activity. In contrast, ulipristal acetate exhibits markedly lower GR binding with an EC50 of 15.4 nM in rabbit thymic GR preparations and demonstrates superior selectivity for progesterone receptors (PR-A EC50 8.5 nM; PR-B EC50 7.7 nM) over GR [1]. This quantitative divergence in GR engagement profiles between the two SPRM-class compounds establishes hydroxy mifepristone as a less GR-selective modulator than ulipristal acetate.

Glucocorticoid receptor Receptor binding SPRM pharmacology Selectivity profiling

Plasma Metabolite Concentration: Validated Quantitative Reference for Bioanalytical Method Development

Hydroxy mifepristone (22-OH-mifepristone) is a major circulating metabolite detected at a mean concentration of 176.9 ng/mL in maternal plasma following oral mifepristone administration, quantified alongside N,N-didesmethyl-mifepristone (144.5 ng/mL) using validated UHPLC-QqQ-MS/MS methodology [1]. This quantitative human pharmacokinetic datum provides a benchmark plasma level for analytical method development and validation, whereas alternative SPRMs such as ulipristal acetate or onapristone are not mifepristone metabolites and thus cannot serve as authentic reference standards for mifepristone bioanalytical assays [2].

Bioanalytical chemistry LC-MS/MS Pharmacokinetics Reference standards

Regulatory Reference Standard Status: ANDA Compliance Requirement Versus Research-Only SPRM Comparators

Hydroxy mifepristone is supplied as a fully characterized reference standard compliant with regulatory guidelines for Abbreviated New Drug Application (ANDA) submissions, with documented characterization including 1H-NMR identity confirmation, HPLC purity determination (≥98%), and certificate of analysis suitable for analytical method validation and quality control applications [1]. By contrast, alternative SPRMs such as onapristone (investigational compound with discontinued clinical development due to liver toxicity concerns) and Org 30689 (research tool lacking regulatory reference standard documentation) are not manufactured or certified for ANDA-supporting analytical applications [2]. This regulatory-grade certification creates a binary procurement decision pathway for pharmaceutical development laboratories.

ANDA Pharmaceutical analysis Regulatory compliance Reference standards

Validated Application Scenarios for Hydroxy Mifepristone (RU 42698) in Analytical and Pharmacological Research


LC-MS/MS Bioanalytical Method Development and Validation for Mifepristone Therapeutic Drug Monitoring

Hydroxy mifepristone serves as an essential authentic reference standard for developing and validating UHPLC-QqQ-MS/MS or LC-MS/MS methods to quantify mifepristone and its metabolites in human plasma. Based on validated methodology reporting mean plasma concentrations of 176.9 ng/mL for 22-OH-mifepristone in maternal blood [1], this reference standard enables accurate calibration curve construction, quality control sample preparation, and system suitability testing. Substitution with the parent compound mifepristone or structurally distinct SPRMs invalidates method accuracy due to differing retention times, ionization efficiencies, and fragmentation patterns in mass spectrometric detection.

CYP3A4-Mediated Drug-Drug Interaction Studies Requiring Metabolite-Specific Modulation Assessment

Given the differential CYP3A4 inactivation profile between mifepristone (IC50 ~3.5 µM, 87% maximal inhibition) and its hydroxylated metabolite [1], hydroxy mifepristone is the required test article for studies investigating the metabolite contribution to overall CYP3A4 modulation. Researchers conducting hepatocyte incubation experiments, human liver microsome assays, or drug-drug interaction risk assessment must employ the authentic metabolite rather than extrapolating from parent compound data, as the terminal hydroxylation of the 17α-propynyl side chain attenuates mechanism-based CYP3A4 inactivation capacity [2].

Pharmaceutical Impurity Profiling and Stability-Indicating Method Validation for Mifepristone ANDA Submissions

As a fully characterized reference standard with ≥98% HPLC purity and documented 1H-NMR identity confirmation [1], hydroxy mifepristone is mandated for impurity profiling, forced degradation studies, and stability-indicating method validation in support of mifepristone Abbreviated New Drug Applications (ANDAs). This application is unique to mifepristone metabolite reference standards; alternative SPRMs such as ulipristal acetate, onapristone, or Org 30689 are not mifepristone metabolites and cannot serve as authentic impurity markers or system suitability standards in mifepristone pharmaceutical analysis.

Glucocorticoid Receptor Pharmacology Studies Requiring Compounds with Defined GR Binding Affinity

Hydroxy mifepristone, with its documented 48% relative binding affinity to human glucocorticoid receptor [1], is the appropriate test article for studies investigating GR-mediated pathways in the context of mifepristone pharmacology. In contrast, ulipristal acetate (EC50 15.4 nM at rabbit thymic GR) is engineered for reduced GR activity and would produce fundamentally different experimental outcomes in GR-dependent assays [2]. Investigators examining the contribution of anti-glucocorticoid activity to mifepristone's therapeutic or adverse effects must select hydroxy mifepristone over ulipristal acetate to ensure pharmacological relevance to mifepristone metabolism.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

37 linked technical documents
Explore Hub


Quote Request

Request a Quote for 22-Hydroxy Mifepristone-d6

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.